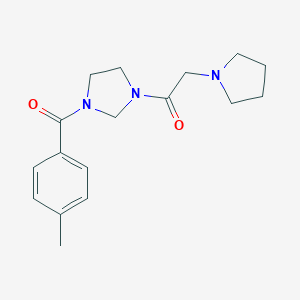
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazolidinyl group, a pyrrolidinyl group, and a methylbenzoyl moiety
Preparation Methods
The synthesis of 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinyl Intermediate: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinyl ring.
Introduction of the Methylbenzoyl Group: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to introduce the methylbenzoyl group.
Addition of the Pyrrolidinyl Group: Finally, the compound is reacted with pyrrolidine under suitable conditions to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidinyl or pyrrolidinyl rings, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit or activate enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Benzoylimidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone: Lacks the methyl group on the benzoyl ring, which may affect its reactivity and binding properties.
1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(morpholin-1-yl)ethanone: Contains a morpholinyl group instead of a pyrrolidinyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-6-15(7-5-14)17(22)20-11-10-19(13-20)16(21)12-18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLDIQDMSVMAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[({5-Nitro-2-thienyl}methylene)amino]phenyl}ethanone](/img/structure/B387549.png)
![5-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-2-METHOXYPHENOL](/img/structure/B387550.png)
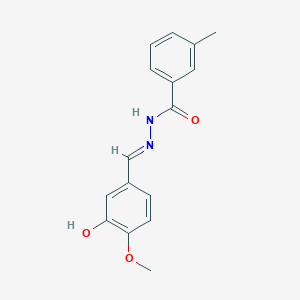
![N'-[(5-bromo-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387556.png)
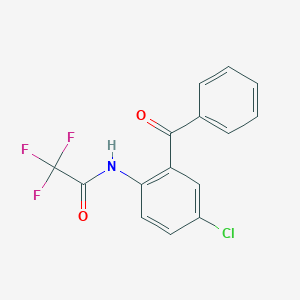
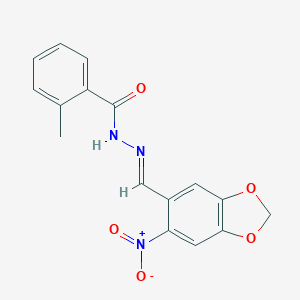
![N-[4-(acetylamino)phenyl]-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B387562.png)
![2-METHOXY-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL ACETATE](/img/structure/B387563.png)
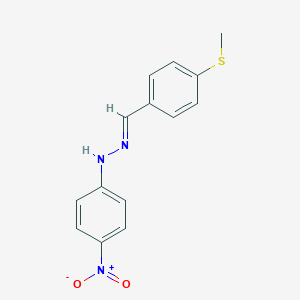
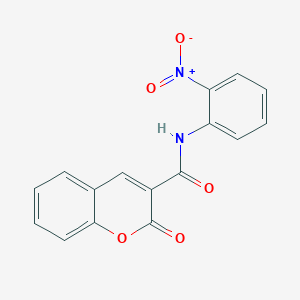
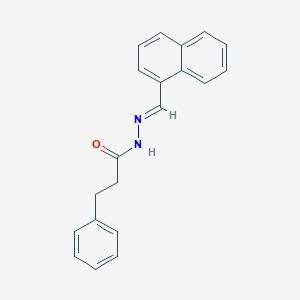
![[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate](/img/structure/B387568.png)
![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
